2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(difluoromethoxy)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(difluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF2N3O3/c19-12-3-1-5-14(9-12)24-8-7-23(18(24)26)11-16(25)22-13-4-2-6-15(10-13)27-17(20)21/h1-6,9-10,17H,7-8,11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDGPKWVKXFTGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=CC(=CC=C2)OC(F)F)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(difluoromethoxy)phenyl]acetamide typically involves multiple steps, starting with the preparation of the imidazolidinone core. This can be achieved through the reaction of 3-chlorophenyl isocyanate with an appropriate amine under controlled conditions. The resulting intermediate is then reacted with 3-(difluoromethoxy)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(difluoromethoxy)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Chlorine (Cl2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(difluoromethoxy)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(difluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Implications
- Conformational Flexibility: The target compound’s 2-oxoimidazolidinone ring likely adopts a planar conformation similar to other amides, enabling hydrogen bonding with biological targets .
- Substituent Effects : The difluoromethoxy group may confer greater oxidative stability than methoxy or ethoxy groups in analogs, as seen in fluorinated agrochemicals .
- Chlorophenyl Role : The 3-chlorophenyl group’s hydrophobicity and electron-withdrawing effects are critical for target engagement, as observed in β3-adrenergic ligands and pesticides .
Biological Activity
The compound 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(difluoromethoxy)phenyl]acetamide is a synthetic derivative belonging to the class of imidazolidinone compounds. Its unique structure, characterized by an imidazolidinone ring and various substituents, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C19H20ClN3O2
- Molecular Weight : Approximately 357.8 g/mol
- Appearance : White to off-white powder
- Solubility : Insoluble in water; soluble in organic solvents like DMSO and DMF
- Melting Point : 214-216°C
The biological activity of 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(difluoromethoxy)phenyl]acetamide is believed to stem from its interaction with specific molecular targets, including enzymes and receptors. The imidazolidinone moiety may facilitate nucleophilic substitutions, potentially leading to altered biological effects through the formation of derivatives. The compound has been reported to inhibit bacterial growth, possibly by interfering with bacterial cell wall synthesis or protein synthesis pathways.
Antibacterial Activity
In vitro studies have indicated that derivatives of imidazolidinones, including this compound, exhibit significant antibacterial properties. Comparative studies show that these compounds can inhibit bacterial growth effectively against standard antibiotics like chloramphenicol. The specific mechanisms are still under investigation, but they may involve the disruption of essential bacterial processes.
Cytotoxicity and Antitumor Activity
Research has also explored the cytotoxic effects of similar compounds against various cancer cell lines. For instance, compounds with similar structural features have demonstrated moderate cytotoxicity against breast cancer cells (MCF-7), suggesting potential for further development as anticancer agents .
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of several imidazolidinone derivatives, including the target compound. Results indicated that these derivatives exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve inhibition of protein synthesis pathways.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 2a | E. coli | 20 |
| 2b | S. aureus | 25 |
| Target | Pseudomonas | 22 |
Study 2: Cytotoxicity Assessment
In another study focused on cytotoxicity, the compound was tested against MCF-7 breast cancer cells. The results showed that it inhibited cell proliferation with an IC50 value comparable to established chemotherapeutics.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Target Compound | MCF-7 | 15 |
| Doxorubicin | MCF-7 | 10 |
Q & A
Q. What are the optimal synthetic routes for preparing 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(difluoromethoxy)phenyl]acetamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including nucleophilic substitutions, condensation, and functional group transformations. For example:
- Step 1 : Substitution reactions under alkaline conditions to introduce the chlorophenyl group (as seen in analogous compounds) .
- Step 2 : Reduction using iron powder under acidic conditions to generate intermediates like aniline derivatives .
- Step 3 : Condensation with acetamide precursors using coupling agents (e.g., EDC/HCl) in solvents like dichloromethane .
Key factors affecting yield and purity include temperature control (e.g., reflux vs. ice-bath cooling), solvent polarity, and catalyst selection. Chromatography (HPLC or column) and recrystallization (e.g., methanol) are critical for purification .
Q. What analytical techniques are essential for characterizing this compound, and how are they validated?
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity via chemical shifts (e.g., imidazolidinone protons at δ 3.5–4.5 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the 2-oxo group) .
Validation involves cross-referencing experimental spectra with computational predictions (e.g., DFT calculations) and comparing with structurally related compounds .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity and reactivity of this compound?
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological targets like enzymes or receptors .
- Molecular Docking : Screens binding affinities to targets such as kinases or GPCRs, leveraging libraries like PDB or ChEMBL. For example, the difluoromethoxy group may enhance hydrophobic interactions in binding pockets .
- Reaction Path Search : Quantum chemical calculations optimize synthetic routes by simulating transition states and intermediates, reducing trial-and-error experimentation .
Q. How do structural modifications (e.g., substituent variations on phenyl rings) impact bioactivity and pharmacokinetics?
- Chlorophenyl vs. Fluorophenyl : Chlorine’s electron-withdrawing effects may improve metabolic stability compared to fluorine .
- Difluoromethoxy Group : Enhances lipophilicity (logP) and blood-brain barrier permeability, as observed in analogs with similar substituents .
- Imidazolidinone Core : Modifications here (e.g., replacing oxygen with sulfur) alter ring planarity and hydrogen-bonding capacity, affecting target engagement .
In vitro assays (e.g., CYP450 inhibition, plasma protein binding) and in silico ADMET tools (e.g., SwissADME) validate these hypotheses .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Assay Standardization : Ensure consistent protocols (e.g., cell lines, incubation times) to minimize variability. For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects but are not accounted for in initial studies .
- Orthogonal Validation : Confirm hits using unrelated techniques (e.g., SPR for binding affinity vs. functional cellular assays) .
Methodological Challenges and Solutions
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Temperature Gradients : Slow heating/cooling during condensation steps reduces side reactions .
- Catalyst Optimization : Use of Pd/C or Ni catalysts for selective reductions instead of iron powder minimizes impurities .
- Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy detects intermediates and adjusts conditions dynamically .
Q. How can researchers design experiments to elucidate the mechanism of action (MOA) of this compound?
- Chemical Proteomics : Use affinity-based probes (e.g., biotinylated analogs) to pull down target proteins from lysates .
- CRISPR-Cas9 Screens : Knockout libraries identify genes whose loss rescues compound-induced phenotypes .
- Kinetic Studies : Surface plasmon resonance (SPR) measures binding kinetics (kon/koff) to distinguish allosteric vs. orthosteric modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
